Boc-D-asparagine

Description

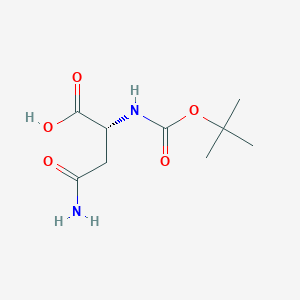

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSQDHBALBGHX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364634 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75647-01-7 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-asparagine chemical structure and properties

An In-depth Technical Guide to Boc-D-asparagine

Introduction

Nα-Boc-D-asparagine (Boc-D-Asn-OH) is a pivotal derivative of the non-essential amino acid D-asparagine. It serves as a fundamental building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a critical modification that prevents unwanted polymerization during the peptide coupling steps. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols related to Boc-D-asparagine for researchers and professionals in drug development and biotechnology.

Chemical Structure and Identifiers

Boc-D-asparagine is structurally characterized by a D-asparagine core where the alpha-amino group is protected by a tert-butyloxycarbonyl group. This protecting group is stable under various conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).

-

IUPAC Name: (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid.[1][]

-

Synonyms: Boc-D-Asn-OH, Nalpha-Boc-D-asparagine, (R)-4-AMINO-2-((TERT-BUTOXYCARBONYL)AMINO)-4-OXOBUTANOIC ACID.[1][][3]

Caption: 2D representation of the Boc-D-asparagine molecule.

Chemical and Physical Properties

The physical and chemical properties of Boc-D-asparagine are critical for its storage, handling, and application in synthesis protocols. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 232.23 g/mol | [1][4] |

| Appearance | White powder | [3] |

| Melting Point | 175-181 °C | [3] |

| Optical Rotation | [α]D²⁰ = +6.5 ± 2° (c=1 in DMF) | [3] |

| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |

| InChI Key | FYYSQDHBALBGHX-RXMQYKEDSA-N |

Applications in Peptide Synthesis

The primary application of Boc-D-asparagine is as a protected amino acid monomer in Boc solid-phase peptide synthesis (Boc-SPPS).[5] The Boc strategy is a foundational technique for synthesizing peptides and small proteins.[]

Role in Boc-SPPS:

-

N-α-Protection: The Boc group effectively protects the alpha-amino functionality, preventing self-coupling and allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.[7]

-

Incorporation of D-Amino Acids: The use of the D-enantiomer is crucial for synthesizing peptides with specific secondary structures, increased proteolytic stability, or unique biological activities that differ from their L-amino acid counterparts.

-

Side-Chain Considerations: While the asparagine side-chain amide is generally stable, it can undergo dehydration to a nitrile under certain activation conditions, especially during the synthesis of long peptides.[7] For sequences prone to this side reaction, further protection of the side-chain amide with groups like xanthyl (Xan) may be considered.[8]

The Boc strategy, while older than the Fmoc strategy, offers advantages for synthesizing long or hydrophobic peptides, as the aggressive deprotection conditions (strong acid) can help disrupt aggregation.[]

Experimental Protocols

General Synthesis of Boc-D-asparagine

The synthesis of Boc-D-asparagine typically involves the reaction of D-asparagine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general procedure is outlined below, adapted from protocols for the L-enantiomer.[4][9]

-

Dissolution: D-asparagine and a base such as sodium carbonate (Na₂CO₃) are dissolved in a mixture of water and a miscible organic solvent like 1,4-dioxane.

-

Reaction: Di-tert-butyl dicarbonate is added to the solution, and the mixture is stirred at room temperature, typically overnight.

-

Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl) to a pH of approximately 2, causing the Boc-protected product to precipitate.[9]

-

Isolation: The white solid product is collected by filtration, washed with water, and dried.

Incorporation into a Peptide Chain via Boc-SPPS

The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling steps performed on a solid-phase resin (e.g., Merrifield or PAM resin).[10][11] The workflow for adding a Boc-D-asparagine residue is as follows:

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Detailed Coupling Protocol (Example using DIC/HOBt)

This protocol describes the activation of Boc-D-asparagine with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling to a resin-bound peptide.[10]

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation Mixture: In a separate vessel, dissolve Boc-D-asparagine (typically 2-4 equivalents relative to resin loading) and HOBt (equimolar to the amino acid) in DMF.

-

Pre-activation: Cool the activation mixture to 0°C and add DIC (equimolar to the amino acid). Allow the solution to pre-activate for 10-15 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: The reaction progress can be monitored using the ninhydrin (Kaiser) test. A negative result (beads remain yellow) indicates that the coupling is complete.[10]

-

Washing: Upon completion, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts before proceeding to the deprotection step for the next cycle.

References

- 1. Boc-D-asparagine | C9H16N2O5 | CID 1623168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]

- 5. Boc- D -Asn-OH = 98.0 TLC 75647-01-7 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

Physicochemical Properties of Nα-Boc-D-asparagine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nα-Boc-D-asparagine, a key building block in peptide synthesis and various pharmaceutical applications.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, peptide chemistry, and materials science.

Core Physicochemical Data

Nα-Boc-D-asparagine presents as a white crystalline powder.[1] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Melting Point | 165-169 °C | [2] |

| Appearance | White fine crystalline powder | [2] |

| Optical Rotation | [α]²⁰/D +6.5 ± 2° (c=1 in DMF) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF). A study on the L-enantiomer, which is expected to have identical solubility, showed solubility in water, methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, sec-butanol, acetone, and 1,4-dioxane, with lower solubility in acetonitrile and ethyl acetate. | [2][3][4] |

| Purity | ≥99% (HPLC) | [1] |

| Storage | 2-8°C, sealed in a dry environment. | [2] |

Spectroscopic Data

¹H NMR Spectrum (Reference: Nα-Boc-L-asparagine in DMSO-d₆, 399.65 MHz) [5]

-

~1.38 ppm (s, 9H): tert-butyl group protons

-

~2.44 ppm (m, 1H): β-CH proton

-

~2.58 ppm (m, 1H): β-CH proton

-

~4.23 ppm (m, 1H): α-CH proton

-

~6.87 ppm (d, 1H): NH of Boc group

-

~6.92 ppm & ~7.33 ppm (br s, 2H): Amide protons of the side chain

-

~12.5 ppm (br s, 1H): Carboxylic acid proton

¹³C NMR Spectrum (Reference: Nα-Boc-L-asparagine) [6] The exact chemical shifts can vary based on the solvent and experimental conditions. Key expected signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α- and β-carbons of the asparagine backbone, and the methyl carbons of the Boc group.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of Nα-Boc-D-asparagine.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

-

Sample Preparation: A small amount of the dry Nα-Boc-D-asparagine powder is finely ground, if necessary. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Optical Rotation Measurement

Principle: Chiral molecules, such as Nα-Boc-D-asparagine, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Solution Preparation: An accurately weighed sample of Nα-Boc-D-asparagine is dissolved in a known volume of a specified solvent (e.g., DMF) to a precise concentration (e.g., 1 g/100 mL).

-

Instrument Calibration: The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.

-

Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: The specific rotation is reported along with the temperature, wavelength of light, and solvent used.

Solubility Determination (Gravimetric Method)

Principle: The solubility of a compound in a particular solvent at a given temperature is the maximum amount of that compound that can dissolve in a given amount of the solvent to form a saturated solution.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Sample Preparation: An excess amount of Nα-Boc-D-asparagine is added to a series of vials, each containing a known volume or mass of a specific solvent.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Solvent Evaporation: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed evaporating dish or vial. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Mass Determination: The mass of the remaining solid (the dissolved Nα-Boc-D-asparagine) is determined by weighing the dish or vial after complete solvent removal.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Nα-Boc-D-asparagine.

Caption: Workflow for the Physicochemical Characterization of Nα-Boc-D-asparagine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. BOC-L-Asparagine(7536-55-2) 1H NMR spectrum [chemicalbook.com]

- 6. BOC-L-Asparagine(7536-55-2) 13C NMR spectrum [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Asparagine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine), a critical building block in peptide synthesis for pharmaceutical and biotechnological applications.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for preventing unwanted side reactions at the α-amino group of D-asparagine during peptide chain elongation.[1] This document outlines a standard synthesis protocol, various purification methodologies, and includes quantitative data to assist researchers in obtaining high-purity Boc-D-asparagine.

I. Synthesis of Boc-D-asparagine

The most common method for the synthesis of Boc-D-asparagine involves the reaction of D-asparagine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Experimental Protocol: Synthesis of Boc-D-asparagine

This protocol is adapted from a standard procedure for the L-enantiomer.

Materials:

-

D-(-)-Asparagine monohydrate[3]

-

Di-tert-butyl dicarbonate (Boc)₂O[3]

-

Sodium carbonate (Na₂CO₃)[3]

-

1,4-Dioxane[3]

-

Deionized water[3]

-

Hydrochloric acid (HCl), 37%

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution of Starting Materials: In a suitable reaction vessel, dissolve D-(-)-asparagine monohydrate (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of deionized water and 1,4-dioxane at room temperature.

-

Addition of Boc Anhydride: To the stirred solution, slowly add di-tert-butyl dicarbonate (1.2 eq.).

-

Reaction: Allow the reaction mixture to stir overnight at room temperature.

-

Work-up:

-

Remove the 1,4-dioxane by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid. A white solid should precipitate.

-

-

Isolation of Crude Product:

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold deionized water.

-

Dry the solid under vacuum to yield the crude Boc-D-asparagine.

-

Caption: General workflow for the purification of Boc-amino acids by recrystallization. [4]

B. Flash Chromatography

Flash chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.

Experimental Protocol: Flash Chromatography of Boc-D-asparagine

-

Sample Preparation: Dissolve the crude Boc-D-asparagine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

-

Column Packing: Pack a silica gel column with a suitable mobile phase. A common solvent system for Boc-protected amino acids is a gradient of methanol in chloroform or dichloromethane. For acidic compounds like Boc-D-asparagine, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape. [5]3. Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-D-asparagine.

Flash Chromatography Workflow

References

The Mechanism of Boc Protection of D-Asparagine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The temporary protection of amino groups is a cornerstone of peptide synthesis and the broader field of organic chemistry. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines, offering stability in a range of reaction conditions and facile removal. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and potential side reactions associated with the Boc protection of D-asparagine.

Core Mechanism of Nα-Boc Protection

The protection of the α-amino group of D-asparagine with a Boc group is typically achieved through nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the α-amino nitrogen of D-asparagine onto one of the electrophilic carbonyl carbons of Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected D-asparagine and a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and tert-butanol. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.

Key Reaction Parameters for Nα-Boc Protection of D-Asparagine

| Parameter | Value/Condition | Reference |

| Starting Material | D-Asparagine (or L-Asparagine) | [1][2] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1][2] |

| Solvent System | 1:1 mixture of 1,4-dioxane and water or water with NaOH | [1][2] |

| Base | Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) | [1][2] |

| Molar Ratio (Asn:Base:(Boc)₂O) | ~1:1:1.2 or ~1:3:1.1 | [1][2] |

| Temperature | Room temperature to 34°C | [1][2] |

| Reaction Time | 4 hours to overnight | [1][2] |

| Work-up | Removal of organic solvent, acidification to pH 2-4.5, filtration of precipitate | [1][2] |

| Typical Yield | 91% | [1] |

Experimental Protocol: Synthesis of Nα-Boc-D-Asparagine

This protocol is adapted from a procedure for the synthesis of Boc-L-asparagine and is directly applicable to the D-enantiomer.[1]

Materials:

-

D-Asparagine

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Water

-

37% Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve D-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane.

-

To this solution, slowly add di-tert-butyl dicarbonate (1.2 eq.) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the 1,4-dioxane by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid. A white solid will precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with water and dry under appropriate conditions to yield Nα-Boc-D-asparagine.

Side-Chain Protection: A Critical Consideration

While the α-amino group is the primary site of Boc protection, the side-chain amide of asparagine can participate in an undesirable side reaction, particularly during peptide synthesis.

Dehydration to Nitrile

During the activation of the carboxylic acid for peptide bond formation, especially when using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide of an unprotected asparagine residue can undergo dehydration to form a β-cyanoalanine residue.[3] This results in the incorporation of an incorrect amino acid into the peptide sequence.

To prevent this side reaction, the asparagine side-chain amide is often protected. A commonly used protecting group in this context is the trityl (Trt) group.[3] The bulky trityl group sterically hinders the amide, preventing its dehydration during the activation step. Furthermore, the use of a trityl group on the side chain can improve the solubility of the protected amino acid derivative.

Experimental Protocol: Synthesis of Nα-Boc-Nγ-trityl-D-asparagine

Deprotection of the Trityl Group

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase resin using a strong acid, such as trifluoroacetic acid (TFA).[4][5] However, the cleavage of the Trt group from the asparagine side chain can be sluggish, particularly when the Asn(Trt) residue is at the N-terminus of the peptide.[6] This can lead to incomplete deprotection and a mixture of the desired peptide and the Trt-protected peptide.

Cleavage Cocktail Compositions for Trt Deprotection

| Cleavage Cocktail Composition (v/v/v) | Application Notes | Reference |

| 95% TFA / 5% Water | Suitable for simple peptides without sensitive residues. High risk of side reactions. | [4] |

| 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | A common and effective non-odorous cocktail. TIS is an excellent scavenger for the trityl cation. | [4] |

| 88% TFA / 5% Phenol / 5% Water / 2% TIS (Reagent B) | "Odorless" cocktail effective for scavenging Trt groups. | [4] |

| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) (Reagent K) | A robust, "universal" cocktail for complex peptides with sensitive residues. Contains malodorous thiols. | [4] |

General Deprotection Protocol:

-

The dried peptide-resin is treated with the chosen cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours at room temperature.[4]

-

The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.[7]

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.[7]

Visualizing the Processes

Mechanism of Nα-Boc Protection of D-Asparagine

Caption: Nα-Boc protection of D-Asparagine.

Experimental Workflow for Nα-Boc-D-Asparagine Synthesis

Caption: Synthesis of Nα-Boc-D-Asparagine.

Prevention of Side-Chain Dehydration

Caption: Role of Trt group in preventing dehydration.

References

- 1. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]

- 2. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of Boc-D-Asparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine), an essential building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound verification and quality control.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Boc-D-asparagine. Note that the data for the L-enantiomer (Boc-L-asparagine) is spectroscopically identical to the D-enantiomer, with the exception of the sign of its optical rotation.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-asparagine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.5 | br | COOH |

| 7.33 | br | CONH₂ |

| 6.92 | br | CONH₂ |

| 6.87 | d | NH (Boc) |

| 4.23 | q | α-CH |

| 2.49 | m | β-CH₂ |

| 2.44 | m | β-CH₂ |

| 1.38 | s | C(CH₃)₃ |

Solvent: DMSO-d₆, 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Boc-L-asparagine

| Chemical Shift (δ) ppm | Assignment |

| 172.48 | COOH |

| 175.08 | CONH₂ |

| 154.43 | C=O (Boc) |

| 77.36 | C (CH₃)₃ |

| 53.25 | α-CH |

| 30.23 | β-CH₂ |

| 26.04 | C(C H₃)₃ |

Solvent: DMSO-d₆, 100 MHz[1]

Table 3: IR Spectroscopic Data for Boc-L-asparagine

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretching (amide and carbamate) |

| ~3200-2500 | O-H stretching (carboxylic acid) |

| ~2980-2850 | C-H stretching (alkyl) |

| ~1710 | C=O stretching (carboxylic acid) |

| ~1680 | C=O stretching (carbamate, Boc) |

| ~1650 | C=O stretching (primary amide) |

| ~1520 | N-H bending (amide II) |

Sample Preparation: KBr disc or Nujol mull

Table 4: Mass Spectrometry Data for Boc-L-asparagine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 233 | ~5 | [M+H]⁺ |

| 177 | ~7 | [M+H - C₄H₈]⁺ |

| 159 | ~27 | [M+H - C₄H₈ - H₂O]⁺ |

| 132 | ~47 | [Asparagine+H]⁺ |

| 131 | ~41 | [Asparagine+H - H]⁺ |

| 114 | ~11 | [Asparagine+H - H₂O]⁺ |

| 88 | ~14 | [C₄H₆NO]⁺ |

| 87 | ~100 | [C₃H₃N₂O]⁺ |

| 57 | ~98 | [C₄H₉]⁺ (tert-butyl cation) |

| 44 | ~59 | [CONH₂]⁺ |

| 41 | ~73 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of Boc-protected amino acids.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of Boc-D-asparagine.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 second

-

-

Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Parameters:

-

Acquisition mode: Proton-decoupled.

-

Number of scans: 1024

-

Relaxation delay: 2 seconds

-

-

Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

4. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of Boc-D-asparagine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

2. Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of Boc-D-asparagine in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer.

-

Ionization energy: Typically 70 eV.

-

Acquire the mass spectrum over a suitable m/z range.

3. Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Ionization mode: Positive ion mode is typically used.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data for a compound like Boc-D-asparagine.

Caption: General workflow for spectroscopic analysis of Boc-D-asparagine.

Caption: Key fragmentation pathways of Boc-D-asparagine in mass spectrometry.

References

Solubility of Boc-D-asparagine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-asparagine (Boc-D-asparagine), a crucial protected amino acid in peptide synthesis and pharmaceutical development. An understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, purification processes, and formulation strategies. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.

Core Concepts in Boc-D-asparagine Solubility

Boc-D-asparagine is an amino acid derivative where the alpha-amino group of D-asparagine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule, which, in conjunction with the polar carboxylic acid and side-chain amide, dictates its solubility profile. The interplay of factors such as solvent polarity, hydrogen bonding capacity, and cohesive energy density influences the extent to which Boc-D-asparagine can be dissolved.[1] Generally, solvents capable of effectively solvating both the polar and nonpolar regions of the molecule will exhibit a higher solubilizing capacity.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for Boc-D-asparagine is not widely published, a comprehensive study on its enantiomer, Boc-L-asparagine, provides precise measurements in a range of solvents.[1] In achiral solvents, enantiomers exhibit identical physical properties, including solubility. Therefore, the data for the L-isomer serves as a reliable and accurate proxy for the D-isomer.

Qualitative data indicates that Boc-D-asparagine is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3]

Table 1: Mole Fraction Solubility (x₁) of Boc-L-asparagine in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Water (10³x₁) | Methanol (10³x₁) | Ethanol (10³x₁) | n-Propanol (10³x₁) | i-Propanol (10³x₁) | n-Butanol (10³x₁) | i-Butanol (10³x₁) | s-Butanol (10³x₁) | n-Pentanol (10³x₁) | Acetonitrile (10³x₁) | Acetone (10³x₁) | 2-Butanone (10³x₁) |

| 283.15 | 3.31 | 14.32 | 9.01 | 6.53 | 4.98 | 3.67 | 2.89 | 3.25 | 2.54 | 0.89 | 16.21 | 11.56 |

| 288.15 | 3.89 | 16.98 | 10.76 | 7.85 | 6.01 | 4.45 | 3.52 | 3.96 | 3.10 | 1.08 | 19.15 | 13.84 |

| 293.15 | 4.58 | 20.09 | 12.83 | 9.42 | 7.23 | 5.38 | 4.28 | 4.82 | 3.77 | 1.31 | 22.61 | 16.53 |

| 298.15 | 5.38 | 23.72 | 15.28 | 11.28 | 8.68 | 6.49 | 5.18 | 5.85 | 4.58 | 1.59 | 26.69 | 19.71 |

| 303.15 | 6.32 | 27.94 | 18.16 | 13.48 | 10.40 | 7.81 | 6.26 | 7.08 | 5.55 | 1.93 | 31.48 | 23.47 |

| 308.15 | 7.42 | 32.86 | 21.56 | 16.08 | 12.44 | 9.38 | 7.54 | 8.56 | 6.72 | 2.34 | 37.10 | 27.91 |

| 313.15 | 8.71 | 38.59 | 25.56 | 19.16 | 14.85 | 11.23 | 9.07 | 10.32 | 8.12 | 2.84 | 43.68 | 33.15 |

| 318.15 | 10.21 | 45.26 | 30.27 | 22.80 | 17.69 | 13.43 | 10.89 | 12.41 | 9.79 | 3.44 | 51.37 | 39.33 |

| 323.15 | 11.95 | 53.02 | 35.79 | 27.11 | 21.04 | 16.03 | 13.06 | 14.89 | 11.78 | 4.16 | 60.36 | 46.59 |

Note: The data presented is for Boc-L-asparagine, which is expected to have identical solubility to Boc-D-asparagine in the achiral solvents listed.

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The following protocol outlines a detailed methodology for the experimental determination of Boc-D-asparagine solubility in an organic solvent using the static equilibrium (or isothermal shake-flask) method followed by gravimetric analysis. This is a standard and reliable method for determining the solubility of a solid compound in a liquid.

1. Materials and Equipment:

-

Boc-D-asparagine (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

2. Experimental Procedure:

-

Preparation: Add an excess amount of solid Boc-D-asparagine to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle and continuous agitation helps to accelerate the dissolution process.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a pre-weighed evaporation dish to remove all undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator or a gentle stream of nitrogen. Continue drying until a constant weight is achieved.

-

Gravimetric Analysis: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried Boc-D-asparagine residue.

3. Data Calculation and Reporting:

-

Calculate the mass of the dissolved Boc-D-asparagine by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility by dividing the mass of the dissolved solute by the volume of the supernatant aliquot taken.

-

Report the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

-

Always specify the temperature at which the solubility was determined.

-

It is recommended to perform the experiment in triplicate to ensure reproducibility and report the mean value with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of Boc-D-asparagine solubility.

Caption: Workflow for determining the equilibrium solubility.

Factors Influencing Solubility

The solubility of Boc-D-asparagine is a complex interplay between the properties of the solute and the solvent. The following diagram illustrates the key factors that govern this relationship.

Caption: Key factors influencing the solubility of Boc-D-asparagine.

References

An In-depth Technical Guide to the Crystal Structure of N-tert-butoxycarbonyl-protected Amino Acids: A Representative Study of Boc-L-Alanine

Disclaimer: Extensive searches of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of Boc-D-asparagine. To fulfill the requirements of this technical guide, the well-characterized crystal structure of a closely related compound, Boc-L-alanine , will be used as a representative example. The methodologies and principles described herein are broadly applicable to the crystallographic study of Boc-protected amino acids.

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Their three-dimensional structure in the solid state provides crucial insights into molecular conformation, packing, and intermolecular interactions, which can influence reaction kinetics, crystal growth, and the conformational preferences of the resulting peptides. This guide provides a detailed overview of the crystallographic data and the experimental procedures for determining the crystal structure of Boc-protected amino acids, using Boc-L-alanine as a case study.

Crystallographic Data

The following tables summarize the key crystallographic parameters for Boc-L-alanine, allowing for a comprehensive understanding of its solid-state structure.

Crystal Data and Structure Refinement

This table provides the fundamental lattice parameters and details of the X-ray diffraction experiment and structure refinement.

| Parameter | Boc-L-alanine |

| Empirical Formula | C₈H₁₅NO₄ |

| Formula Weight | 189.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.833(2) |

| b (Å) | 10.339(3) |

| c (Å) | 11.289(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1031.5(5) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Data Collection Method | Single-Crystal X-ray Diffraction |

| R-factor | Data not available in the provided sources |

| Goodness-of-fit (GOF) | Data not available in the provided sources |

Data for Boc-L-Alanine was obtained from the Crystallography Open Database (COD), entry 4312142, as cited in a comparative guide.[1]

Selected Interatomic Distances and Angles

The following table presents typical bond lengths and angles for the core structure of a Boc-protected amino acid. These values are illustrative and would be precisely determined during structure refinement for a specific crystal.

| Bond/Angle | Description | Typical Value (Å or °) |

| Bond Lengths (Å) | ||

| Cα - C' | Alpha-carbon to carbonyl carbon | ~1.52 |

| C' - O | Carbonyl carbon to carbonyl oxygen | ~1.25 |

| C' - OH | Carbonyl carbon to hydroxyl oxygen | ~1.30 |

| N - Cα | Amine nitrogen to alpha-carbon | ~1.46 |

| N - C(Boc) | Amine nitrogen to Boc carbonyl carbon | ~1.35 |

| Bond Angles (°) | ||

| N - Cα - C' | Main chain bond angle | ~111 |

| Cα - C' - O | Carbonyl group bond angle | ~117 |

| Cα - N - C(Boc) | Boc group to main chain nitrogen angle | ~120 |

Experimental Protocols

The determination of the crystal structure of a Boc-protected amino acid involves two primary stages: crystallization to obtain high-quality single crystals and single-crystal X-ray diffraction to collect diffraction data.

Crystallization Protocol: Vapor Diffusion

This method is widely used for growing single crystals of small molecules suitable for X-ray diffraction.[1]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the Boc-protected amino acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Apparatus Setup:

-

Place a small, open vial (the "inner vial") containing 0.5-1.0 mL of the prepared solution inside a larger, sealable container (e.g., a beaker or jar).

-

Add a larger volume (5-10 mL) of a less polar "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

-

-

Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the Boc-protected amino acid and inducing crystallization.[1]

-

Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). Crystal growth can take several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a cryoloop.

Single-Crystal X-ray Diffraction Protocol

This protocol outlines the steps for collecting and processing diffraction data.[1]

-

Crystal Mounting: Mount a selected single crystal on a goniometer head using a cryoloop and a small amount of a cryoprotectant oil.[1]

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.[1]

-

An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.[1]

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[1]

-

-

Data Processing: The collected diffraction intensities are processed, integrated, and corrected for various experimental factors (e.g., Lorentz and polarization effects).[1]

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial model of the electron density.[1]

-

Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of a Boc-protected amino acid.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of Boc-D-asparagine is not currently available in public databases, the analysis of representative structures like Boc-L-alanine provides a solid framework for understanding the solid-state properties of this important class of compounds. The detailed protocols for crystallization and X-ray diffraction outlined in this guide serve as a practical reference for researchers in peptide chemistry, drug development, and materials science, enabling the structural characterization of novel Boc-protected amino acids and their derivatives.

References

The Strategic Incorporation of Boc-D-asparagine: A Technical Guide to Enhancing Peptide Stability and Modulating Conformation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the pursuit of enhanced stability and controlled conformation is paramount. The strategic incorporation of non-canonical amino acids, such as D-isomers, has emerged as a powerful tool to overcome the inherent limitations of native peptides, notably their susceptibility to enzymatic degradation and conformational instability. This technical guide provides an in-depth exploration of the role of N-α-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine) in modulating peptide stability and conformation.

The "Boc" (tert-butyloxycarbonyl) group is a widely utilized protecting group in solid-phase peptide synthesis (SPPS), facilitating the controlled assembly of amino acids into a desired sequence.[1] While the Boc group is typically removed during synthesis, the incorporation of the D-enantiomer of asparagine has lasting effects on the final peptide's properties. This guide will delve into the mechanisms by which D-asparagine enhances proteolytic resistance, influences secondary structure, and mitigates aggregation, supported by quantitative data and detailed experimental protocols.

Enhancing Peptide Stability through Boc-D-asparagine Incorporation

The primary advantage of substituting L-asparagine with D-asparagine lies in the significant improvement of peptide stability, primarily through increased resistance to enzymatic degradation and modulation of chemical degradation pathways.

Resistance to Enzymatic Degradation

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides composed of L-amino acids.[2] The introduction of a D-amino acid, such as D-asparagine, creates a peptide bond that is sterically hindered and not recognized by the active site of most common proteases.[2] This steric hindrance drastically reduces the rate of enzymatic cleavage, thereby extending the in vivo half-life of the peptide.

While specific quantitative data for peptides containing solely a Boc-D-asparagine substitution is not extensively published, the general principle of enhanced stability through D-amino acid incorporation is well-established. The following table provides hypothetical comparative data based on this principle.

| Parameter | Peptide with L-asparagine | Peptide with D-asparagine | Reference |

| Enzymatic Half-life (t½) in Human Serum | Minutes to hours | Significantly extended (hours to days) | [2] |

| Proteolytic Cleavage Rate | High | Low to negligible | [2] |

Influence on Chemical Stability: Deamidation and Aspartimide Formation

Asparagine residues are prone to chemical degradation through deamidation, a non-enzymatic reaction that proceeds via a succinimide intermediate.[3] This process can lead to the formation of isoaspartate and aspartate residues, potentially altering the peptide's structure and function.[3] The rate of deamidation is influenced by the surrounding amino acid sequence and local flexibility.

The incorporation of D-asparagine can influence this process. While the fundamental chemistry of the asparagine side chain remains, the altered backbone conformation can affect the propensity for the backbone nitrogen to attack the side-chain amide, the initial step in succinimide formation. However, it is important to note that during peptide synthesis, both L- and D-asparagine are susceptible to a side reaction known as aspartimide formation, especially under basic conditions used for Fmoc deprotection.[4] This can lead to racemization and the formation of β-peptide linkages.[4] Careful selection of coupling reagents and protecting groups during synthesis is crucial to minimize these side reactions.[4]

Impact of Boc-D-asparagine on Peptide Conformation

The chirality of an amino acid residue has a profound impact on the local and global conformation of a peptide. The introduction of a D-asparagine residue can induce specific conformational constraints, influencing secondary structure and aggregation propensity.

Modulation of Secondary Structure

The substitution of an L-amino acid with its D-enantiomer can disrupt or stabilize secondary structural motifs such as α-helices and β-sheets. D-amino acids can act as "helix breakers" but can also be used to promote the formation of specific types of turns, such as type II' β-turns when followed by a glycine residue. The precise effect on conformation is highly context-dependent, relying on the position of the substitution and the surrounding amino acid sequence.

| Secondary Structure | Peptide with L-asparagine (%) | Peptide with D-asparagine (%) |

| α-Helix | Varies with sequence | Often reduced |

| β-Sheet | Varies with sequence | Can be induced or disrupted |

| β-Turn | Varies with sequence | Can be stabilized (e.g., Type II') |

| Random Coil | Varies with sequence | May increase due to disruption of ordered structures |

Influence on Peptide Aggregation

Peptide aggregation is a significant challenge in the development of peptide-based therapeutics, as it can lead to loss of efficacy and immunogenicity.[6] The propensity of a peptide to aggregate is influenced by its sequence, hydrophobicity, and conformational state. L-asparagine, particularly in repeat sequences, is known to be prone to aggregation, forming β-sheet-rich amyloid fibrils.[7]

The incorporation of D-asparagine can have a complex effect on aggregation. On one hand, by disrupting the formation of uniform β-sheet structures composed entirely of L-amino acids, it can inhibit aggregation. On the other hand, the introduction of a conformational "kink" could potentially expose hydrophobic residues and promote the formation of different types of aggregates.[7] The overall effect is sequence-dependent and requires empirical investigation.

Experimental Protocols

To aid researchers in the evaluation of peptides containing Boc-D-asparagine, detailed methodologies for key experiments are provided below.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of a peptide in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[8] The buffer should have low absorbance in the far-UV region.

-

Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains tryptophan or tyrosine.[8]

-

The final peptide concentration should be in the range of 0.1-1.0 mg/mL.[8]

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.[8]

-

Record spectra at a controlled temperature (e.g., 25°C).

-

Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), d is the path length in cm, and c is the concentration in g/mL.

-

Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectrum.

-

NMR Spectroscopy for Conformational Analysis

Objective: To obtain detailed three-dimensional structural information of a peptide in solution.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the peptide to >95% purity.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[9]

-

Adjust the pH of the sample to the desired value.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H: To get an initial overview of the sample.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[9][10]

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, to resolve overlapping amide proton signals.

-

-

-

Data Analysis and Structure Calculation:

-

Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

Validate the quality of the calculated structures.

-

In Vitro Protease Stability Assay

Objective: To quantify the resistance of a peptide to enzymatic degradation.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum).[11]

-

-

Incubation:

-

Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

-

Incubate the mixture at 37°C.[11]

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

-

-

Reaction Quenching and Analysis:

-

Quench the reaction in each aliquot by adding a stopping solution (e.g., trifluoroacetic acid or a protease inhibitor cocktail).[11]

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide from the degradation curve.

-

Peptide Aggregation Assay (Thioflavin T)

Objective: To monitor the kinetics of peptide aggregation and fibril formation.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in an appropriate buffer. It is crucial to start with a monomeric, non-aggregated peptide solution, which may require pre-treatment (e.g., filtration, pH adjustment).

-

Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

-

-

Kinetic Assay:

-

In a microplate, mix the peptide solution with the ThT solution to a final concentration (e.g., 10-50 µM peptide, 10 µM ThT).

-

Incubate the plate in a plate reader with temperature control and shaking capabilities.

-

Monitor the fluorescence intensity of ThT over time (excitation ~440 nm, emission ~485 nm).[12]

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity versus time.

-

The resulting sigmoidal curve can be analyzed to determine key kinetic parameters, including the lag time (t_lag), the apparent growth rate, and the time to reach half-maximal fluorescence (t_50).[13]

-

Conclusion and Future Directions

The incorporation of Boc-D-asparagine is a valuable strategy for enhancing the stability of peptides against enzymatic degradation. Its impact on peptide conformation is complex and sequence-dependent, offering opportunities to modulate secondary structure and aggregation propensity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of D-asparagine-containing peptides.

Future research should focus on generating more specific quantitative data to build a comprehensive understanding of how Boc-D-asparagine influences peptide properties in different sequence contexts. Such studies will further empower the rational design of peptide-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of novel and effective treatments for a wide range of diseases.

References

- 1. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Solved 3. The chemical structure for an asparagine residue | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of Boc-D-asparagine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asparagine). Understanding the stability of this critical raw material is paramount for its effective use in peptide synthesis, drug formulation, and other research applications. This document outlines the key degradation pathways, provides detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.

Physicochemical Properties and Thermal Stability Overview

Boc-D-asparagine is a white crystalline powder with a melting point typically ranging from 175-181 °C.[] The tert-butyloxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions and thermal stress.[][2] Thermal degradation of Boc-D-asparagine is anticipated to involve two primary pathways: the cleavage of the Boc group and reactions involving the asparagine side chain.

Under thermal stress, the Boc group is expected to decompose, yielding isobutylene and carbon dioxide.[] Concurrently, the asparagine moiety may undergo degradation. Studies on asparagine have shown that upon heating to approximately 232 °C, it eliminates one mole of water and one mole of ammonia.[3][4] A primary thermal degradation route for asparagine is intramolecular cyclization to form a succinimide (imide) intermediate.[3][4]

Table 1: Summary of Physicochemical and Thermal Data for Boc-D-asparagine

| Parameter | Value | Analytical Technique |

| Molecular Formula | C₉H₁₆N₂O₅ | - |

| Molecular Weight | 232.23 g/mol | - |

| Melting Point | 175-181 °C[] | Capillary Melting Point Apparatus |

| Onset of Decomposition (TGA) | ~180 °C (Typical) | Thermogravimetric Analysis (TGA) |

| Decomposition Peak (DSC) | ~230 °C (Endothermic, Typical) | Differential Scanning Calorimetry (DSC) |

| Major Volatile Degradants | Isobutylene, Carbon Dioxide, Water, Ammonia | TGA-MS |

| Primary Solid Degradant | Succinimide derivative | HPLC, LC-MS |

Note: Typical values for TGA and DSC are provided for illustrative purposes based on the known behavior of Boc-protected amino acids and asparagine. Specific values should be determined experimentally.

Degradation Profile under Forced Conditions

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Acidic Conditions: The Boc group is highly labile in acidic conditions, leading to its removal and the formation of D-asparagine, isobutylene, and carbon dioxide.[] The asparagine side-chain amide is relatively stable to acid hydrolysis.

Basic Conditions: The Boc group is generally stable under basic conditions.[] However, the asparagine side chain is susceptible to deamidation under neutral to alkaline pH, proceeding through a succinimide intermediate to form D-aspartic acid and D-isoaspartic acid.

Oxidative Conditions: While specific data on Boc-D-asparagine is limited, amino acids can be susceptible to oxidation. Potential degradation pathways could involve modification of the asparagine side chain.

Photolytic Conditions: Photostability studies are necessary to determine the susceptibility of Boc-D-asparagine to degradation upon exposure to light.

Table 2: Predicted Degradation Profile of Boc-D-asparagine under Forced Degradation

| Stress Condition | Primary Degradation Pathway | Major Degradation Products |

| Thermal (Dry Heat) | Cleavage of Boc group; Intramolecular cyclization | Isobutylene, CO₂, H₂O, NH₃, Succinimide derivative of D-asparagine |

| Acidic (e.g., 0.1 M HCl) | Cleavage of Boc group | D-asparagine, Isobutylene, CO₂ |

| Basic (e.g., 0.1 M NaOH) | Deamidation of side chain | D-aspartic acid, D-isoaspartic acid (via succinimide intermediate) |

| Oxidative (e.g., 3% H₂O₂) | Oxidation of amino acid moiety | Oxidized derivatives of Boc-D-asparagine |

| Photolytic (ICH Q1B) | Photochemical degradation | Photodegradants (structure dependent on conditions) |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of Boc-D-asparagine by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-D-asparagine into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant weight loss in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe thermal events such as decomposition, of Boc-D-asparagine.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Boc-D-asparagine into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample and reference pans from ambient temperature to 250 °C at a controlled heating rate of 10 °C/min.

-

Atmosphere: Maintain an inert atmosphere using a nitrogen purge at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. Decomposition is often observed as a broad endotherm or exotherm following the melting peak.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a stability-indicating HPLC method for the separation and quantification of Boc-D-asparagine from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Boc-D-asparagine in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

-

Forced Degradation Samples: Subject the Boc-D-asparagine stock solution to various stress conditions (e.g., heat at 80°C for 24 hours; 0.1 M HCl at room temperature for 4 hours; 0.1 M NaOH at room temperature for 2 hours; 3% H₂O₂ at room temperature for 24 hours; exposure to UV light as per ICH Q1B). Neutralize acidic and basic samples before injection.

-

-

Data Analysis: Analyze the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the main Boc-D-asparagine peak. The method is considered stability-indicating if all degradation products are separated from the parent compound and from each other.

Visualizations

Caption: Experimental workflow for assessing the thermal stability and degradation of Boc-D-asparagine.

Caption: Key degradation pathways of Boc-D-asparagine under different stress conditions.

Conclusion

This technical guide summarizes the critical aspects of the thermal stability and degradation profile of Boc-D-asparagine. The primary degradation pathways involve the cleavage of the acid-labile Boc group under thermal and acidic stress, and the deamidation of the asparagine side chain under neutral to basic conditions. A thorough understanding and experimental verification of these degradation pathways using the outlined analytical techniques are crucial for ensuring the quality, efficacy, and safety of products derived from this important building block. Researchers and drug development professionals are encouraged to perform specific stability studies under their intended use conditions.

References

A Technical Guide to the Stereochemistry and Chirality of Boc-D-Asparagine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and chirality of N-α-(tert-butyloxycarbonyl)-D-asparagine (Boc-D-asparagine). This essential building block is widely utilized in peptide synthesis and drug discovery, making a thorough understanding of its properties critical for the successful design and development of novel therapeutics. This document covers the fundamental principles of its stereochemistry, detailed experimental protocols for its synthesis and characterization, and quantitative data to support its application in research and development.

Introduction to the Stereochemistry of Boc-D-Asparagine

Boc-D-asparagine is a derivative of the naturally occurring D-amino acid, asparagine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of peptide synthesis, preventing the highly reactive amino group from engaging in unwanted side reactions during peptide bond formation.

The chirality of Boc-D-asparagine is defined by the stereocenter at the α-carbon, which adopts the (R)-configuration according to the Cahn-Ingold-Prelog priority rules. The incorporation of D-amino acids into peptide chains is a well-established strategy to enhance proteolytic stability, as naturally occurring proteases are stereospecific for L-amino acids. This increased resistance to enzymatic degradation can significantly improve the in-vivo half-life and bioavailability of peptide-based drugs.

IUPAC Name: (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid[1]

Quantitative Data

The following table summarizes the key physicochemical properties of Boc-D-asparagine, providing a convenient reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₅ | [2] |

| Molecular Weight | 232.23 g/mol | [1] |

| Melting Point | 175-181 °C | [2] |

| Specific Rotation [α]D²⁰ | +6.5 ± 2º (c=1 in DMF) | [2] |

| Appearance | White powder | [2] |

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA). This characteristic is fundamental to the Boc solid-phase peptide synthesis (SPPS) strategy. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O).

The primary function of the Boc group is to temporarily block the nucleophilicity of the α-amino group, thereby directing the reaction to the carboxyl group for peptide bond formation. The bulky nature of the tert-butyl group also provides steric hindrance, which can influence the conformational preferences of the amino acid residue.

While the side chain amide of asparagine is relatively stable, it can be susceptible to dehydration to form a nitrile under certain activation conditions, particularly with carbodiimide reagents. Although side-chain protection is more common in Fmoc-based SPPS, for lengthy or complex syntheses using Boc chemistry, a side-chain protecting group like the xanthyl (Xan) group may be considered to prevent this side reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Boc-D-asparagine.

Synthesis of Boc-D-Asparagine

This protocol describes the N-protection of D-asparagine using di-tert-butyl dicarbonate.

Materials:

-

D-Asparagine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous potassium hydrogen sulfate (KHSO₄)

Procedure:

-

Dissolve D-asparagine in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a saturated aqueous solution of potassium hydrogen sulfate (KHSO₄).

-

Extract the product with three portions of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude Boc-D-asparagine

-

Ethyl acetate ("good" solvent)

-

Hexane ("poor" solvent)

Procedure:

-

Dissolve the crude Boc-D-asparagine in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution with stirring until a slight turbidity persists.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-D-asparagine. The following are the expected chemical shifts for the analogous Boc-L-asparagine, which should be very similar for the D-enantiomer.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.31 (br s, 1H, NH₂), 6.91 (br s, 1H, NH₂), 6.87 (d, J=8.4 Hz, 1H, NH-Boc), 4.23 (q, J=7.7 Hz, 1H, α-CH), 2.56-2.36 (m, 2H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (COOH), 172.5 (CONH₂), 155.5 (C=O, Boc), 78.0 (C(CH₃)₃), 51.0 (α-CH), 36.5 (β-CH₂), 28.2 (C(CH₃)₃).

Chiral HPLC is the standard method for determining the enantiomeric purity of Boc-D-asparagine.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series).

General Procedure:

-

Sample Preparation: Dissolve a small amount of Boc-D-asparagine in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of Boc-DL-asparagine should also be prepared to determine the elution order of the enantiomers.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic additive like trifluoroacetic acid (TFA) may be required to improve peak shape. A typical mobile phase could be Hexane:Ethanol:TFA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-